

4,5-Difluoro-2-hydroxybenzonitrile molecular structure and formula

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Compound of Interest

Compound Name: 4,5-Difluoro-2-hydroxybenzonitrile

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An In-depth Technical Guide to **4,5-Difluoro-2-hydroxybenzonitrile**: Molecular Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4,5-Difluoro-2-hydroxybenzonitrile**, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core molecular features, physicochemical properties, spectroscopic signature, and its role as a valuable building block in modern chemistry.

Foundational Chemical Identity

4,5-Difluoro-2-hydroxybenzonitrile, also known as 2-Cyano-4,5-difluorophenol, is a trifunctionalized benzene derivative. The strategic placement of two fluorine atoms, a hydroxyl group, and a nitrile group on the aromatic ring imparts unique electronic properties and reactivity, making it a versatile intermediate.[1][2]

Molecular Structure and Formula

The fundamental identity of any chemical compound begins with its structure and formula. These define its composition, connectivity, and three-dimensional shape, which in turn dictate its physical and chemical behavior.

- Molecular Formula: $C_7H_3F_2NO$ [1][3]

- Molecular Weight: 155.10 g/mol [\[1\]](#)[\[2\]](#)
- IUPAC Name: **4,5-difluoro-2-hydroxybenzonitrile**[\[1\]](#)[\[3\]](#)
- CAS Number: 186590-36-3[\[1\]](#)[\[2\]](#)[\[3\]](#)

The structure consists of a benzene ring substituted at position 1 with a hydroxyl group (-OH), position 2 with a nitrile group (-C≡N), and positions 4 and 5 with fluorine atoms (-F).

Caption: 2D Molecular Structure of **4,5-Difluoro-2-hydroxybenzonitrile**.

Key Chemical Identifiers

For unambiguous identification in databases, publications, and regulatory documents, a standardized set of identifiers is used.

Identifier	Value	Source
SMILES	N#Cc1cc(F)c(F)cc1O	[3]
InChI	InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H	[3] [4]
InChI Key	ROLMZTIHUMKEAI-UHFFFAOYSA-N	[1] [3]
PubChem CID	23148985	[1]

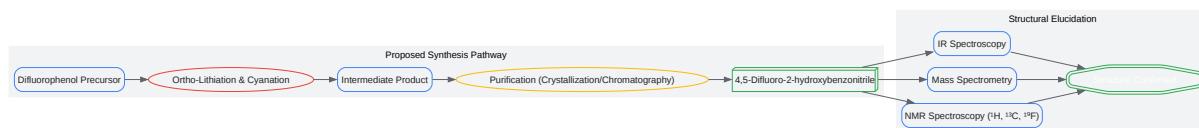
Physicochemical Properties

The physical properties of a compound are critical for determining its suitability for specific applications, including reaction conditions, formulation, and storage.

Property	Value	Source
Appearance	Solid (Typical)	[5]
Melting Point	95 - 98 °C	[5]
Boiling Point	241.9 ± 40.0 °C at 760 mmHg	[5]
Density	1.441 g/cm ³	[5]
Flash Point	99.1 ± 27.3 °C	[5]
pKa	7.86 (Predicted)	[5]
Solubility	Soluble in organic solvents like ethanol and acetone.	[5]

Synthesis and Elucidation Workflow

The synthesis of highly substituted aromatic rings requires careful strategic planning to ensure correct regiochemistry. While specific proprietary synthesis routes may vary, a general and logical approach can be proposed based on established organic chemistry principles. Structural confirmation is then achieved through a combination of spectroscopic techniques.



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Caption: General workflow for the synthesis and structural confirmation.

Proposed Synthetic Protocol

A plausible route involves the regioselective cyanation of a suitable difluorophenol precursor. The hydroxyl group can direct ortho-lithiation, followed by quenching with a cyanating agent.

- Starting Material: Select an appropriate 3,4-difluorophenol.
- Protection (Optional): The hydroxyl group may be protected (e.g., as a methoxymethyl ether) to prevent side reactions, although direct ortho-lithiation is often feasible.
- Directed Ortho-Metalation: Dissolve the starting material in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the solution to a low temperature (typically -78 °C).
- Lithiation: Add a strong base, such as n-butyllithium, dropwise. The base will selectively deprotonate the carbon atom ortho to the hydroxyl (or protected hydroxyl) group due to its directing effect.
- Cyanation: Introduce a suitable electrophilic cyanating agent (e.g., N-cyanosuccinimide or tosyl cyanide) to the reaction mixture.
- Quench and Work-up: After the reaction is complete, quench it with a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent, wash, and dry.
- Deprotection (if applicable): If a protecting group was used, remove it under appropriate conditions (e.g., acidic hydrolysis).
- Purification: Purify the crude product via recrystallization or column chromatography to yield pure **4,5-Difluoro-2-hydroxybenzonitrile**.

Expertise Note: The choice of a directed ortho-metalation strategy is crucial for achieving the desired 2-cyano substitution pattern, which can be difficult to obtain via classical electrophilic aromatic substitution due to the complex directing effects of the existing substituents.

Spectroscopic Characterization

Confirming the molecular structure is a non-negotiable step that relies on a suite of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Each signal would appear as a doublet of doublets due to coupling with the adjacent fluorine atoms and the other proton.
 - ^{13}C NMR: The spectrum will display seven unique carbon signals: one for the nitrile carbon, and six for the aromatic carbons, each with a distinct chemical shift influenced by the attached functional groups. Carbon-fluorine coupling will be observable.
 - ^{19}F NMR: Two signals are expected, corresponding to the two inequivalent fluorine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups. [6] Characteristic absorption bands would include:
 - A broad peak around $3200\text{-}3600\text{ cm}^{-1}$ for the O-H stretch of the hydroxyl group.
 - A sharp, strong peak around $2220\text{-}2260\text{ cm}^{-1}$ for the $\text{C}\equiv\text{N}$ stretch of the nitrile group.
 - Strong absorptions in the $1000\text{-}1400\text{ cm}^{-1}$ region corresponding to C-F stretching.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of $\text{C}_7\text{H}_3\text{F}_2\text{NO}$ (Monoisotopic Mass: 155.01826 Da).[4]

Applications in Research and Development

Fluorinated organic compounds are of immense interest in drug discovery and materials science. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[7] The nitrile group is a versatile functional handle and a known pharmacophore in its own right.[8]

- Pharmaceutical Intermediate: **4,5-Difluoro-2-hydroxybenzonitrile** serves as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[9] Its structure is a valuable scaffold for developing inhibitors for various enzymes or receptor

ligands. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide.[8]

- Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into agrochemical structures can lead to enhanced potency and stability.
- Advanced Materials: This molecule can be used as a precursor in the synthesis of specialized polymers and materials for applications like organic light-emitting diodes (OLEDs), where electronic properties are critical.[7]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following information is derived from available Safety Data Sheets (SDS).[10]
[11]

- Hazard Statements:
 - H302: Harmful if swallowed.[10]
 - H312: Harmful in contact with skin.[10]
 - H315: Causes skin irritation.[10]
 - H319: Causes serious eye irritation.[10]
 - H331: Toxic if inhaled.[10]
 - H335: May cause respiratory irritation.[10]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[10]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
 - P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[10]

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
- P405: Store locked up.[10]

Trustworthiness Protocol: Always consult the most current Safety Data Sheet provided by the supplier before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

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